AB-CHMINACA metabolite M1A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AB-CHMINACA metabolite M1A: is a metabolite produced from the synthetic cannabinoid AB-CHMINACA. This compound is often detected in urine samples and is used as an analytical reference standard . AB-CHMINACA itself is a potent agonist of the central cannabinoid receptor 1 (CB1), and its metabolites, including M1A, are studied for their physiological and toxicological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M1A involves multiple steps, starting from the parent compound AB-CHMINACA. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through a substitution reaction.
Introduction of the Carboxamide Group: The carboxamide group is added via an amide coupling reaction.
Hydroxylation: The final step involves the hydroxylation of the cyclohexylmethyl group to form the metabolite M1A.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for purification and quality control .
化学反応の分析
Types of Reactions: AB-CHMINACA metabolite M1A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexylmethyl moiety can be further oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The indazole core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
AB-CHMINACA metabolite M1A has several scientific research applications:
作用機序
The mechanism of action of AB-CHMINACA metabolite M1A involves its interaction with the central cannabinoid receptor 1 (CB1). As a metabolite of AB-CHMINACA, it retains the ability to bind to CB1 receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including modulation of neurotransmitter release and alteration of cellular functions .
類似化合物との比較
AB-FUBINACA: Another synthetic cannabinoid with a similar structure but with a fluorobenzyl group instead of a cyclohexylmethyl group.
ADB-CHMINACA: A synthetic cannabinoid with a similar indazole core but different substituents on the nitrogen atom.
MDMB-CHMICA: A synthetic cannabinoid with a similar core structure but different functional groups.
Uniqueness: AB-CHMINACA metabolite M1A is unique due to its specific hydroxylation pattern on the cyclohexylmethyl group, which distinguishes it from other metabolites and synthetic cannabinoids. This unique structure affects its binding affinity and interaction with cannabinoid receptors, leading to distinct physiological and toxicological properties .
特性
分子式 |
C20H28N4O3 |
---|---|
分子量 |
372.5 |
IUPAC名 |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(25)10-8-13/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |
InChIキー |
GAXQKKYBSIFRJX-KVULBXGLSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
外観 |
Assay:≥98% (mixture of diastereomers)A crystalline solid |
同義語 |
N-((S)-1-Amino-3-methyl-1-oxobutan-2-yl)-1-((3-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。